
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
概要
説明
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for a similar compound, 2-methyl-1-oxo-1-(1-pyrrolidinyl)-2-propanamine, is 1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3 . This provides some insight into the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to peer-reviewed articles or chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one are not provided in the search results. For detailed information on its properties, it is recommended to refer to peer-reviewed articles or chemical databases .科学的研究の応用
Enzymatic Synthesis of β-hydroxy-α-amino Acids
A study by Goldberg et al. (2015) on the enzymatic preparation of chiral β-hydroxy-α-amino acids showcases an application related to the structural realm of 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one. The research highlights the use of recombinant d-threonine aldolase for the synthesis of these amino acids, emphasizing their significance in drug development. This enzymatic approach facilitated high purity and yield of β-hydroxy-α-amino acids, underlining its potential in synthesizing complex molecules for pharmaceutical applications (Goldberg et al., 2015).
Structural Modifications to Reduce Drug Interaction Risks
Palmer et al. (2012) investigated structural modifications of a compound containing a 3-methoxy-2-aminopyridine moiety to mitigate safety risks such as mutagenicity and drug-drug interactions. This study reflects the chemical manipulation strategies employed to enhance the safety profile of compounds with structural features similar to 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one, demonstrating the careful balance required in drug design between efficacy and safety (Palmer et al., 2012).
Synthesis of N-Substituted Pyrrolidine Derivatives
Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives, which include structural motifs akin to 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one. These derivatives exhibit significant biological activities, highlighting the role of pyrrolidine structures in medicinal chemistry. The study illustrates the versatility of pyrrolidine derivatives in the development of drugs targeting various diseases, showcasing the importance of synthetic strategies in generating bioactive compounds (Prasad et al., 2021).
Modification of Polymeric Materials for Medical Applications
Aly and El-Mohdy (2015) demonstrated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 2-aminothiazole and others. This research highlights the application of amine-modified polymers in enhancing the swelling properties and thermal stability of hydrogels, potentially extending their use in medical applications such as drug delivery systems. The study underscores the importance of chemical modification in the development of advanced materials for healthcare (Aly & El-Mohdy, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEWACGHYHRTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



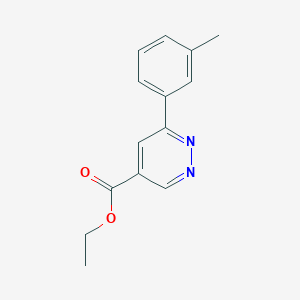


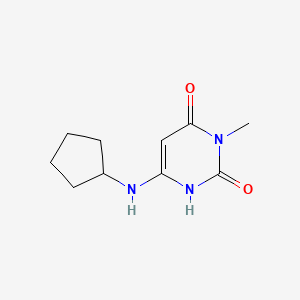

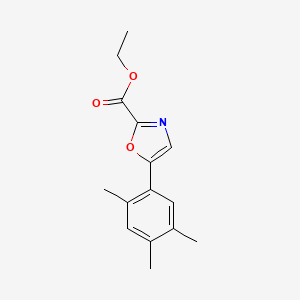
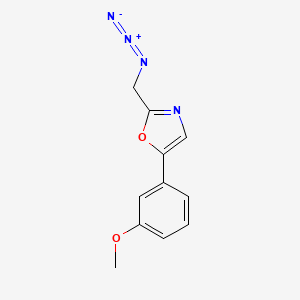
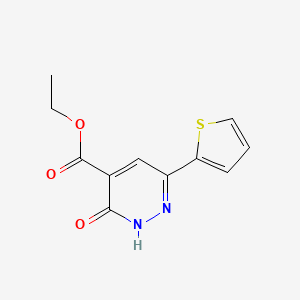
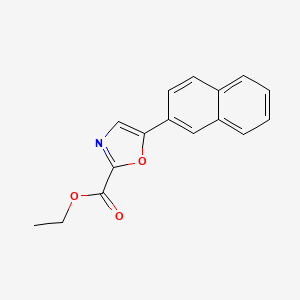
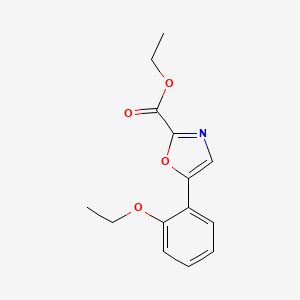
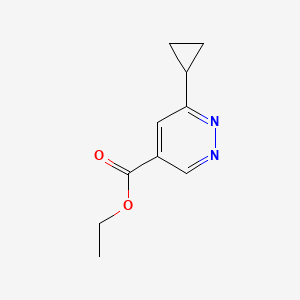
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)

